molecular formula C15H15N3O3 B5212181 4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE

4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE

Cat. No.: B5212181
M. Wt: 285.30 g/mol
InChI Key: JQVCXZBNRUJRFI-UHFFFAOYSA-N
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Description

4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE is a complex organic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms

Properties

IUPAC Name

1H-imidazol-2-yl-[2-(morpholine-4-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(14-16-5-6-17-14)11-3-1-2-4-12(11)15(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVCXZBNRUJRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the imidazole ring followed by the introduction of the morpholine moiety. The reaction conditions often require the use of catalysts and specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives with altered functional groups.

Scientific Research Applications

4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE involves its interaction with molecular targets through the imidazole and morpholine rings. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-BENZO[D]IMIDAZOL-2-YL)ANILINE: Another compound with an imidazole ring, used in similar applications.

    2-(4-AMINOPHENYL)BENZIMIDAZOLE: Shares structural similarities and is used in medicinal chemistry.

    1,3-DIAZOLE DERIVATIVES: A broad class of compounds with diverse applications in chemistry and biology.

Uniqueness

4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE is unique due to the presence of both an imidazole and a morpholine ring, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.

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